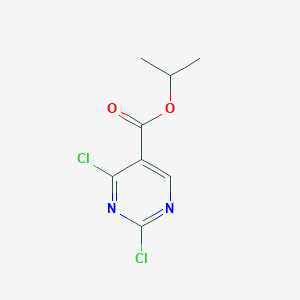

Isopropyl 2,4-dichloropyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

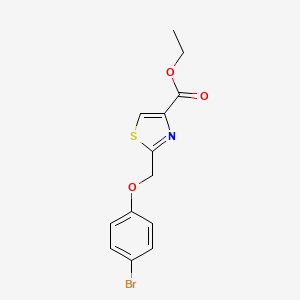

Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 . It is a solid substance and is used as an intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of this compound can be achieved from Isopropyl alcohol and 2,4-Dichloro-5-pyrimidinecarbonyl chloride . In a specific synthesis process, 2,4-dichloropyrimidine-5-formyl chloride was dissolved in anhydrous tetrahydrofuran, and isopropanol was slowly added dropwise under an ice bath. After the addition, the reaction system was warmed to room temperature overnight. The solvent was evaporated to dryness under reduced pressure, and the residue was purified by silica gel column chromatography to obtain the product .Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a predicted boiling point of 317.8±22.0 °C and a predicted density of 1.374±0.06 g/cm3 . The compound is stored in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- Isopropyl 2,4-dichloropyrimidine-5-carboxylate has been utilized in the synthesis of various novel compounds. For example, it was involved in the creation of 2-Amino-4-hydroxy-5-(4-phenylbutyl)pyrimidine-6-carboxylic acid and other derivatives, which were evaluated as inhibitors of dihydrofolic reductase, an enzyme critical in cellular replication and growth (Baker & Jordaan, 1965).

Development of Pharmaceutical Agents

- Research has shown the potential of derivatives of this compound in developing pharmaceutical agents. For instance, studies have synthesized and evaluated novel isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives for their anti-inflammatory and antimicrobial activities (Kotaiah et al., 2012).

Chemical Synthesis and Functionalization

- This chemical is a key player in various chemical synthesis processes. It has been used in the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, influenced by Lewis acids. This kind of research provides insights into the synthesis of complex chemical structures (Richter et al., 2013).

Catalysis and Molecular Interactions

- Studies involving this compound also explore its role in catalysis and molecular interactions. For instance, research into the regioselective 2-amination of polychloropyrimidines has highlighted its use in complex catalytic processes, contributing to the understanding of molecular interactions and reactions (Smith & Buchwald, 2016).

Crystal Engineering and Ligand Synthesis

- This compound has also been investigated in the context of inorganic crystal engineering. It played a role in synthesizing coordination complexes, contributing to the field of crystallography and materials science (Aakeröy et al., 2006).

Antiviral Research

- In the field of antiviral research, derivatives of this compound have been synthesized and tested for their efficacy against various viruses, demonstrating the compound's potential in developing new antiviral agents (Vince & Hua, 1990).

Safety and Hazards

The compound is classified under the GHS07 category, with the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

propan-2-yl 2,4-dichloropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-4(2)14-7(13)5-3-11-8(10)12-6(5)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJUHXRUVTWBKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN=C(N=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B2748944.png)

![3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748946.png)

![N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2748956.png)

![4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide](/img/structure/B2748957.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)

![Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2748965.png)